molecular formula C9H17BrO B1528851 2-(3-Bromo-2,2-dimethylpropyl)oxolane CAS No. 1196044-36-6

2-(3-Bromo-2,2-dimethylpropyl)oxolane

Cat. No.: B1528851
CAS No.: 1196044-36-6
M. Wt: 221.13 g/mol
InChI Key: UKARHWYEDVUWDY-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)oxolane (CAS: 62563-07-9), also known as 2-(3-bromopropyl)-1,3-dioxolane, is a brominated cyclic ether with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.06 g/mol . The compound features a 1,3-dioxolane ring (oxolane) substituted with a 3-bromo-2,2-dimethylpropyl chain. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKARHWYEDVUWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromo-2,2-dimethylpropyl)oxolane, a compound with potential biological significance, is part of a broader category of oxolane derivatives. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound 2-(3-Bromo-2,2-dimethylpropyl)oxolane can be synthesized through various organic reactions involving oxolane and bromoalkanes. The presence of the bromine atom and the dimethylpropyl group may influence its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that oxolane derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 2-(3-Bromo-2,2-dimethylpropyl)oxolane have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) of certain oxolanes ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .

Cytotoxicity Studies

Cytotoxicity assays against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown promising results. For example, related compounds exhibited IC50 values around 226 to 242.52 μg/mL, suggesting moderate antiproliferative effects . The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to disrupted cell division .

Study 1: Optical and Biological Properties

A study investigating the optical properties of oxolane derivatives revealed that certain complexes exhibited dual emissions with significant cytotoxic activity against A549 and HeLa cell lines. The research highlighted that specific substitutions on the oxolane structure could enhance its bioactivity .

Study 2: Cardioprotective Activity

Another investigation focused on the cardioprotective potential of similar compounds, where it was found that certain oxolane derivatives could lower levels of lipid peroxidation markers in animal models. This suggests a protective effect against oxidative stress-related damage .

Data Tables

Biological Activity MIC (µg/mL) IC50 (µg/mL) Cell Line
E. coli62.5--
E. faecalis78.12--
HeLa-226Cervical Cancer
A549-242.52Lung Cancer

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-2,2-dimethylpropyl)oxolane is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom serves as a leaving group, facilitating nucleophilic substitutions.

Case Study: Synthesis of Alkylated Compounds
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing alkylated derivatives through radical cyclization reactions. The presence of the bromo group allows for efficient radical formation, leading to high yields of bicyclic structures .

Medicinal Chemistry

The compound has potential applications in drug development due to its structural characteristics that may influence biological activity.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of 2-(3-Bromo-2,2-dimethylpropyl)oxolane exhibit antimicrobial properties. A study highlighted the synthesis of related compounds that showed significant activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the oxolane structure can enhance pharmacological effects .

Data Tables

Application AreaDescriptionReference
Organic SynthesisIntermediate for alkylation reactionsJournal of Organic Chemistry
Medicinal ChemistryPotential antimicrobial agentsPatents
Radical CyclizationFormation of bicyclic structuresJournal of Organic Chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)
  • Formula : C₁₀H₁₁BrO₂; MW : 243.10 g/mol
  • Key Differences : Replaces the aliphatic bromopropyl chain with a 3-bromophenyl group and adds a methyl group on the dioxolane ring.
  • Implications : The aromatic bromine enhances stability but reduces reactivity in nucleophilic substitutions compared to aliphatic bromides. The methyl group increases steric hindrance, affecting reaction kinetics .
2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Formula : C₆H₆BrN; MW : 172.02 g/mol
  • Key Differences : A pyridine derivative with bromine at the 2-position and a methyl group at the 3-position.
  • Implications: The aromatic nitrogen alters electronic properties, making it more polar and reactive in heterocyclic chemistry (e.g., Suzuki couplings) compared to non-aromatic dioxolanes .
2-Methyl-1,3-dioxolane (CAS 497-26-7)
  • Formula : C₄H₈O₂; MW : 88.11 g/mol
  • Key Differences : Lacks bromine and substituents beyond a single methyl group.
  • Implications: Lower molecular weight and absence of bromine reduce utility in substitution reactions but enhance volatility and solubility in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-2,2-dimethylpropyl)oxolane
Reactant of Route 2
2-(3-Bromo-2,2-dimethylpropyl)oxolane

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